3-Methoxyhex-2-en-1-ol
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Overview
Description
3-Methoxyhex-2-en-1-ol is an organic compound with the molecular formula C7H14O. It is a member of the class of compounds known as enols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxyhex-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-hexyn-1-ol with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the methoxy group to the alkyne, resulting in the formation of the enol .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of heterogeneous catalysts. These catalysts, which may include metals such as palladium or copper supported on alumina, enable the selective hydrogenation of 3-hexyn-1-ol to produce the desired enol . The reaction conditions, including temperature and pressure, are optimized to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyhex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the enol to its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted enols depending on the reagents used.
Scientific Research Applications
3-Methoxyhex-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-Methoxyhex-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Methylhex-2-en-1-ol: This compound has a similar structure but with a methyl group instead of a methoxy group.
3-Hexen-1-ol: Another similar compound, differing by the absence of the methoxy group.
Uniqueness: 3-Methoxyhex-2-en-1-ol is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective.
Properties
CAS No. |
112698-02-9 |
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Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3-methoxyhex-2-en-1-ol |
InChI |
InChI=1S/C7H14O2/c1-3-4-7(9-2)5-6-8/h5,8H,3-4,6H2,1-2H3 |
InChI Key |
DHPJHRWIOWTDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCO)OC |
Origin of Product |
United States |
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